4,4'-Oxybis(phenyl isocyanate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymers

1,1'-Oxybis(4-isocyanatobenzene) possesses two isocyanate groups, which are known for their ability to react with compounds containing hydroxyl groups to form polyurethanes. In research settings, it could potentially be used as a diisocyanate monomer for the synthesis of specialized polyurethanes with unique properties depending on the chosen co-reactants []. Polyurethanes are a versatile class of polymers used in various research applications, including coatings, adhesives, and elastomers [].

Organic Chemistry Studies

The presence of the isocyanate functional group also makes 1,1'-Oxybis(4-isocyanatobenzene) a potential reagent in organic chemistry research. Isocyanates can participate in various reactions, including cycloadditions and acylation reactions. Researchers might explore its reactivity with different substrates to understand its potential applications in organic synthesis [].

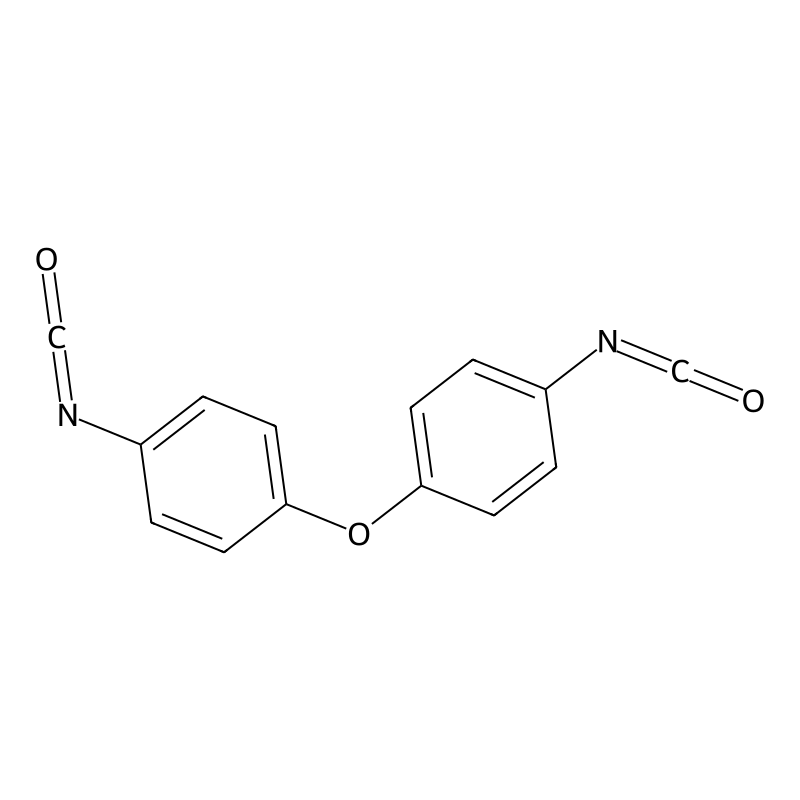

4,4'-Oxybis(phenyl isocyanate) is an organic compound with the molecular formula C14H8N2O3 and a molecular weight of 252.22 g/mol. It is classified as a diisocyanate, characterized by its white crystalline solid form and a melting point of 64-68 °C. The compound is known for its moisture sensitivity and is soluble in acetonitrile . Its structure features two phenyl isocyanate groups linked by an ether oxygen atom, which contributes to its reactivity and utility in various chemical applications.

- Polymerization: Reacts with alcohols and amines to form polyurethanes through a condensation reaction.

- Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbon dioxide.

- Reactions with Nucleophiles: It reacts exothermically with nucleophiles such as amines, phenols, and alcohols, often leading to the formation of urea or carbamate derivatives .

The synthesis of 4,4'-Oxybis(phenyl isocyanate) typically involves the reaction of phenol with phosgene or other isocyanate precursors. The general method includes:

- Starting Materials: Phenol and phosgene (or equivalent).

- Reaction Conditions: The reaction is conducted under controlled conditions to prevent moisture interference.

- Purification: The product can be purified through recrystallization or chromatography methods to achieve the desired purity .

4,4'-Oxybis(phenyl isocyanate) finds various applications across different fields:

- Polyurethane Production: Used as a precursor in the synthesis of polyurethanes.

- Chemical Reagent: Employed in organic synthesis for creating complex molecules.

- Biochemical Research: Utilized in proteomics research to study protein interactions and modifications .

The interactions of 4,4'-Oxybis(phenyl isocyanate) with biological systems are significant for understanding its potential therapeutic uses. Studies have focused on its ability to modify proteins through reactions with amino acid residues, potentially influencing protein function and stability. Additionally, its reactivity with nucleophiles has implications for drug design and development .

Several compounds share structural similarities with 4,4'-Oxybis(phenyl isocyanate), each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2'-Oxybis(phenyl isocyanate) | C14H10N2O3 | Similar structure; used in similar applications |

| 1,6-Hexamethylene diisocyanate | C8H12N2O2 | Used primarily in polyurethane production |

| Toluene diisocyanate | C9H6N2O2 | Commonly used in the production of flexible foams |

| Diphenylmethane diisocyanate | C15H12N2O2 | Utilized in coatings and adhesives |

While these compounds share functional groups or structural motifs with 4,4'-Oxybis(phenyl isocyanate), the unique ether linkage in 4,4'-Oxybis(phenyl isocyanate) distinguishes it from others in terms of reactivity and application potential .

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard